Acrimarine H
Acrimarine H
Acrimarine H belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. Acrimarine H is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acrimarine H is primarily located in the membrane (predicted from logP). Outside of the human body, acrimarine H can be found in citrus. This makes acrimarine H a potential biomarker for the consumption of this food product.
Acrimarine H is a member of acridone derivatives.
Acrimarine H is a member of acridone derivatives.
Brand Name:
Vulcanchem
CAS No.:
132185-44-5
VCID:
VC21255117
InChI:
InChI=1S/C30H27NO7/c1-15(2)11-19(18-12-16-9-10-25(33)38-22(16)14-23(18)36-4)26-24(37-5)13-20-27(30(26)35)29(34)17-7-6-8-21(32)28(17)31(20)3/h6-14,19,32,35H,1-5H3
SMILES:
CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C
Molecular Formula:
C30H27NO7
Molecular Weight:
513.5 g/mol
Acrimarine H
CAS No.: 132185-44-5
Cat. No.: VC21255117
Molecular Formula: C30H27NO7
Molecular Weight: 513.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acrimarine H belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. Acrimarine H is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acrimarine H is primarily located in the membrane (predicted from logP). Outside of the human body, acrimarine H can be found in citrus. This makes acrimarine H a potential biomarker for the consumption of this food product. Acrimarine H is a member of acridone derivatives. |
|---|---|
| CAS No. | 132185-44-5 |
| Molecular Formula | C30H27NO7 |
| Molecular Weight | 513.5 g/mol |
| IUPAC Name | 1,5-dihydroxy-3-methoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one |
| Standard InChI | InChI=1S/C30H27NO7/c1-15(2)11-19(18-12-16-9-10-25(33)38-22(16)14-23(18)36-4)26-24(37-5)13-20-27(30(26)35)29(34)17-7-6-8-21(32)28(17)31(20)3/h6-14,19,32,35H,1-5H3 |
| Standard InChI Key | LUTVFOXEXBZKQE-UHFFFAOYSA-N |
| SMILES | CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |
| Canonical SMILES | CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator